molecular formula C19H28N4O6 B2778031 Boc-Arg(Z)-OH CAS No. 51219-18-2

Boc-Arg(Z)-OH

Cat. No.: B2778031
CAS No.: 51219-18-2
M. Wt: 408.455
InChI Key: FTDCZFJSCZHUMM-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-Butyloxycarbonyl-L-arginine (N-benzyloxycarbonyl)-OH: is a protected form of the amino acid arginine. It is commonly used in peptide synthesis to prevent unwanted side reactions during the formation of peptide bonds. The compound is characterized by the presence of a tert-butyloxycarbonyl group protecting the amino group and a benzyloxycarbonyl group protecting the guanidino group of arginine.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of N-tert-Butyloxycarbonyl-L-arginine (N-benzyloxycarbonyl)-OH typically involves large-scale solid-phase peptide synthesis. The process is automated to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The compound undergoes deprotection reactions to remove the tert-butyloxycarbonyl and benzyloxycarbonyl groups.

    Coupling Reactions: It participates in coupling reactions to form peptide bonds.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The compound exerts its effects by protecting the amino and guanidino groups of arginine during peptide synthesis. The tert-butyloxycarbonyl group prevents unwanted reactions at the amino group, while the benzyloxycarbonyl group protects the guanidino group. These protective groups are removed under specific conditions to allow the formation of peptide bonds .

Comparison with Similar Compounds

  • N-tert-Butyloxycarbonyl-L-lysine (N-benzyloxycarbonyl)-OH
  • N-tert-Butyloxycarbonyl-L-histidine (N-benzyloxycarbonyl)-OH

Uniqueness: N-tert-Butyloxycarbonyl-L-arginine (N-benzyloxycarbonyl)-OH is unique due to the presence of the guanidino group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of peptides containing arginine residues .

Properties

IUPAC Name

(2S)-5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O6/c1-19(2,3)29-18(27)22-14(15(24)25)10-7-11-21-16(20)23-17(26)28-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,22,27)(H,24,25)(H3,20,21,23,26)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDCZFJSCZHUMM-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(N)NC(=O)OCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)NC(=O)OCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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